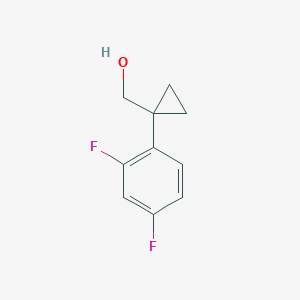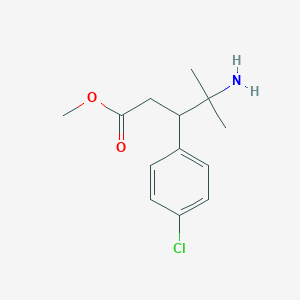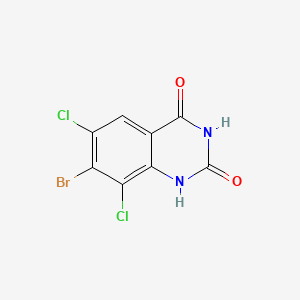
(1-(2,4-Difluorophenyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2,4-Difluorophenyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Difluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl derivative, followed by reduction to introduce the methanol group. One common method involves the use of a cyclopropanation reaction with reagents like diazomethane or Simmons-Smith reagents, followed by reduction using lithium aluminum hydride (LiAlH4) or similar reducing agents .
Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(2,4-Difluorophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(2,4-Difluorophenyl)cyclopropyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-(2,4-Difluorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
(1-(2,6-Difluorophenyl)cyclopropyl)methanol: Similar structure with fluorine atoms at different positions.
(1-(3,4-Difluorophenyl)cyclopropyl)methanol: Another isomer with fluorine atoms at the 3 and 4 positions.
(1-(2,4-Dichlorophenyl)cyclopropyl)methanol: Chlorine atoms instead of fluorine, providing different chemical properties.
Uniqueness: (1-(2,4-Difluorophenyl)cyclopropyl)methanol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, offering unique steric and electronic properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
[1-(2,4-difluorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H10F2O/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5,13H,3-4,6H2 |
InChI-Schlüssel |
SADJWXNLAWRCTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)



![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)




